Lipoamide-PEG3-Mal

描述

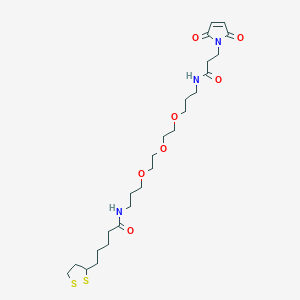

Structure

2D Structure

属性

IUPAC Name |

N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41N3O7S2/c29-22(6-2-1-5-21-10-20-36-37-21)26-11-3-14-33-16-18-35-19-17-34-15-4-12-27-23(30)9-13-28-24(31)7-8-25(28)32/h7-8,21H,1-6,9-20H2,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMJPHOERVZWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106191 | |

| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314378-19-2 | |

| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lipoamide-PEG3-Maleimide: An In-Depth Technical Guide to its Mechanism of Action in Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Lipoamide-PEG3-Maleimide, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and nanoparticle functionalization. This document details the individual roles of its constituent moieties, their synergistic action, and the practical application of this reagent, supported by quantitative data, experimental protocols, and visual diagrams.

Core Concept: A Trifunctional Approach to Molecular Linkage

Lipoamide-PEG3-Maleimide is a versatile molecule designed to connect two different entities, typically a biomolecule and a surface or another molecule. Its mechanism of action is rooted in the distinct functionalities of its three components:

-

Lipoamide (B1675559): This moiety serves as a robust anchor, particularly for noble metal surfaces like gold. The disulfide bond within the lipoic acid structure can undergo reductive cleavage to form two thiol groups, which have a high affinity for gold and other metallic surfaces, forming stable dative bonds. This makes it an ideal choice for the functionalization of nanoparticles and biosensors.

-

PEG3 (Triethylene Glycol) Linker: The short polyethylene (B3416737) glycol chain acts as a hydrophilic spacer. This linker increases the overall water solubility of the conjugate, prevents steric hindrance between the conjugated molecules, and can help to reduce non-specific protein adsorption, a crucial aspect in biological applications.

-

Maleimide (B117702): This functional group is a highly specific and efficient reactor for thiol (sulfhydryl) groups. It reacts with the thiol group of cysteine residues in proteins and peptides via a Michael addition reaction to form a stable covalent thioether bond. This specificity allows for the targeted conjugation of biomolecules.[1]

Mechanism of Action: A Step-by-Step Breakdown

The primary mechanism of action of Lipoamide-PEG3-Maleimide is to act as a bridge. This process can be conceptualized in two main stages:

-

Surface Anchoring: The lipoamide end of the molecule is used to attach to a substrate. For instance, when functionalizing gold nanoparticles, the disulfide bond of the lipoamide can interact directly with the gold surface, or be reduced to form two thiol groups that create strong gold-sulfur bonds.

-

Bioconjugation: The terminal maleimide group is then available to react with a thiol-containing molecule. This could be a cysteine residue on a protein or peptide, a thiol-modified drug, or a thiol-functionalized oligonucleotide. The reaction is highly efficient and specific under mild conditions.

The overall scheme facilitates the creation of a stable, biocompatible, and functional conjugate, for example, a drug-loaded nanoparticle targeted to a specific cell type via a conjugated antibody.

Quantitative Data

While precise quantitative data for the Lipoamide-PEG3-Maleimide variant is not extensively consolidated in the literature, the following table summarizes representative data for the key reactions and properties of similar maleimide-PEG linker systems. This information is crucial for optimizing conjugation protocols.

| Parameter | Value/Range | Conditions | Significance |

| Optimal pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Aqueous buffer | Maximizes thiol reactivity while minimizing hydrolysis of the maleimide and side reactions with amines.[2][3][4] |

| Reaction Rate (Thiol vs. Amine) | ~1000 times faster with thiols | pH 7.0 | Demonstrates the high chemoselectivity of the maleimide group for thiols.[2][5] |

| Conjugation Efficiency | 58 ± 12% to 84 ± 4% | Dependent on stoichiometry and reactants | High yields can be achieved by optimizing the molar ratio of maleimide to thiol.[6] |

| Maleimide Stability in Aqueous Solution | Decreases with increasing pH | pH > 7.5 | The maleimide ring is susceptible to hydrolysis, rendering it inactive. Fresh solutions are recommended.[2][7] |

| Stability of Thioether Bond | Generally stable, but susceptible to retro-Michael reaction | Physiological conditions | The formed bond is largely stable, but some reversibility can occur. Hydrolysis of the succinimide (B58015) ring after conjugation can increase stability.[8][9] |

Experimental Protocols

The following are generalized protocols for the functionalization of gold nanoparticles and the subsequent conjugation to a thiol-containing protein using Lipoamide-PEG3-Maleimide. These should be optimized for specific applications.

Functionalization of Gold Nanoparticles

-

Preparation of Reagents:

-

Synthesize or procure gold nanoparticles (AuNPs) of the desired size.

-

Prepare a stock solution of Lipoamide-PEG3-Maleimide in an organic solvent such as DMSO or DMF.

-

Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).

-

-

Functionalization Reaction:

-

Add the Lipoamide-PEG3-Maleimide stock solution to the AuNP suspension. The molar ratio will need to be optimized but a 1000-fold molar excess of the linker to the nanoparticles is a common starting point.

-

Incubate the mixture for 4-12 hours at room temperature with gentle stirring to allow for the formation of the gold-sulfur bonds.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the size of the nanoparticles.

-

Remove the supernatant containing excess linker.

-

Resuspend the pellet in fresh reaction buffer. Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of the unreacted linker.

-

After the final wash, resuspend the maleimide-functionalized AuNPs in the desired buffer for the next conjugation step.

-

Conjugation of a Thiol-Containing Protein to Functionalized Nanoparticles

-

Preparation of Thiolated Protein:

-

If the protein does not have a free cysteine, it may need to be engineered or reduced.

-

To reduce existing disulfide bonds, treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation Reaction:

-

Quenching and Purification:

-

(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.

-

Purify the protein-nanoparticle conjugate from unreacted protein using size exclusion chromatography or centrifugation.

-

Visualizing Mechanisms and Workflows

Chemical Structures and Reaction

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipoamide-PEG3-Maleimide: A Technical Guide to Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide-PEG3-Maleimide is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and surface modification applications. This guide provides a comprehensive overview of its chemical structure, properties, and common experimental workflows. The molecule incorporates three key functional components: a lipoamide (B1675559) group for anchoring to metal surfaces, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group for covalent attachment to thiol-containing molecules.

Chemical Structure and Properties

Lipoamide-PEG3-Maleimide is characterized by a lipoic acid moiety, a triethylene glycol spacer, and a terminal maleimide group. The lipoic acid contains a disulfide bond that can be reduced to form two thiol groups, which exhibit a strong affinity for gold and other metal surfaces. The PEG linker, being hydrophilic, enhances the water solubility of the molecule and the resulting conjugates.[1][2] The maleimide group provides a highly selective reactive handle for covalent modification of molecules containing free sulfhydryl groups, such as cysteine residues in proteins.[3]

General Properties

A summary of the key chemical and physical properties of Lipoamide-PEG3-Maleimide is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C25H41N3O7S2 | [2] |

| Molecular Weight | 559.74 g/mol | [2] |

| CAS Number | 1314378-19-2 | |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | -20°C, protect from moisture |

Experimental Protocols

The utility of Lipoamide-PEG3-Maleimide lies in its ability to conjugate to thiol-containing molecules and to modify surfaces. The following sections provide detailed protocols for these applications.

General Protocol for Protein Conjugation

This protocol outlines the steps for conjugating Lipoamide-PEG3-Maleimide to a protein containing accessible cysteine residues.

Materials:

-

Protein with free thiol groups

-

Lipoamide-PEG3-Maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching solution: 1 M β-mercaptoethanol or cysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

If the protein's cysteine residues are oxidized (forming disulfide bonds), add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

-

-

Lipoamide-PEG3-Maleimide Preparation:

-

Prepare a stock solution of Lipoamide-PEG3-Maleimide in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. This should be done immediately before use as the maleimide group can hydrolyze in the presence of moisture.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the Lipoamide-PEG3-Maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the maleimide is conjugated to a fluorescent dye.

-

-

Quenching the Reaction:

-

Add a quenching solution to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted Lipoamide-PEG3-Maleimide.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis. The choice of method will depend on the size of the protein and the conjugate.

-

-

Characterization:

-

Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the protein. This can be done using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

-

Protocol for Surface Modification of Gold Nanoparticles

This protocol describes the functionalization of gold nanoparticles with Lipoamide-PEG3-Maleimide.

Materials:

-

Gold nanoparticle suspension

-

Lipoamide-PEG3-Maleimide

-

Reaction Buffer: Phosphate buffer, pH 7.0-7.5

-

Centrifugation equipment

Procedure:

-

Lipoamide-PEG3-Maleimide Solution Preparation:

-

Dissolve Lipoamide-PEG3-Maleimide in the reaction buffer to a desired concentration.

-

-

Surface Modification:

-

Add the Lipoamide-PEG3-Maleimide solution to the gold nanoparticle suspension. The molar ratio will depend on the size and concentration of the nanoparticles and should be optimized.

-

Incubate the mixture for several hours to overnight at room temperature with gentle mixing to allow for the self-assembly of the lipoamide groups onto the gold surface.

-

-

Purification:

-

Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

-

Remove the supernatant containing excess Lipoamide-PEG3-Maleimide.

-

Resuspend the nanoparticle pellet in fresh reaction buffer. Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted linker.

-

-

Further Conjugation:

-

The maleimide-functionalized nanoparticles can then be used for conjugation to thiol-containing molecules following the general protein conjugation protocol described in section 2.1.

-

Synthesis and Characterization

While commercially available, a general synthetic scheme for Lipoamide-PEG3-Maleimide can be proposed based on standard bioconjugation chemistry. The synthesis would likely involve the acylation of an amine-terminated PEG3-lipoamide with a maleimide-NHS ester.

Purification of the final product would typically be performed using column chromatography, such as silica (B1680970) gel chromatography or reversed-phase HPLC, to separate the desired product from starting materials and byproducts.

Characterization of Lipoamide-PEG3-Maleimide would involve a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the lipoamide, PEG, and maleimide moieties.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase column with a water/acetonitrile gradient is a common method for analyzing PEGylated molecules.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizing Workflows

The following diagrams illustrate the key experimental workflows involving Lipoamide-PEG3-Maleimide.

Caption: General workflow for bioconjugation.

Caption: Workflow for nanoparticle surface modification.

Conclusion

Lipoamide-PEG3-Maleimide is a versatile and powerful tool for researchers in various scientific disciplines. Its unique combination of a surface-anchoring group, a biocompatible spacer, and a selective reactive group enables the straightforward development of advanced bioconjugates and functionalized nanomaterials. The protocols and information provided in this guide serve as a starting point for the successful application of this valuable crosslinker in research and development.

References

An In-depth Technical Guide to the Synthesis and Purification of Lipoamide-PEG3-Mal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamide-PEG3-Mal, a heterobifunctional linker critical in bioconjugation and drug delivery applications. This document outlines a detailed, two-step synthetic pathway, purification protocols, and key characterization data. The information presented here is intended to equip researchers with the necessary knowledge to produce and purify this versatile linker for their specific research and development needs.

This compound is a valuable tool in drug development, featuring a lipoamide (B1675559) group for anchoring to metallic surfaces or for its antioxidant properties, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a maleimide (B117702) group for covalent conjugation to thiol-containing molecules such as proteins, peptides, and antibodies.[1][2]

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, Lipoamide-PEG3-amine. This is followed by the conversion of the terminal amine group to a maleimide.

Step 1: Synthesis of Lipoamide-PEG3-amine

The initial step focuses on the formation of a stable amide bond between lipoic acid and the readily available Amino-PEG3-amine linker. This reaction is typically facilitated by the use of carbodiimide (B86325) coupling agents.

Experimental Protocol:

-

Materials:

-

α-Lipoic acid

-

Amino-PEG3-amine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve α-lipoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

To this solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours to form the NHS-activated lipoic acid. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter the reaction mixture to remove the DCU precipitate.

-

In a separate flask, dissolve Amino-PEG3-amine (1 equivalent) in anhydrous DMF.

-

Add the filtered solution of NHS-activated lipoic acid to the Amino-PEG3-amine solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude Lipoamide-PEG3-amine.

-

Step 2: Synthesis of this compound from Lipoamide-PEG3-amine

The terminal primary amine of the synthesized Lipoamide-PEG3-amine is then converted to a maleimide group by reaction with maleic anhydride (B1165640), followed by cyclization.

Experimental Protocol:

-

Materials:

-

Lipoamide-PEG3-amine (crude product from Step 1)

-

Maleic anhydride

-

Anhydrous Toluene

-

Acetic anhydride

-

Sodium acetate (B1210297)

-

-

Procedure:

-

Dissolve the crude Lipoamide-PEG3-amine (1 equivalent) and maleic anhydride (1.1 equivalents) in anhydrous toluene.

-

Stir the mixture at room temperature for 2-4 hours to form the intermediate maleamic acid.

-

Add acetic anhydride (2 equivalents) and sodium acetate (0.5 equivalents) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours to effect cyclization to the maleimide.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

II. Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, by-products, and residual solvents. A combination of flash column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended for achieving high purity.

Experimental Protocol:

-

Flash Column Chromatography (Initial Purification):

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of DCM.

-

Load the sample onto a pre-equilibrated silica gel column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

-

-

-

Reverse-Phase High-Performance Liquid Chromatography (Final Polishing):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).

-

Detection: UV at 214 nm and 254 nm.

-

Procedure:

-

Dissolve the partially purified product from flash chromatography in a minimal amount of the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the final, highly pure product.

-

-

III. Quantitative Data

| Parameter | Step 1: Lipoamide-PEG3-amine Synthesis | Step 2: this compound Synthesis | Overall |

| Typical Yield | 80-90% | 60-70% | 48-63% |

| Purity (after Flash Chromatography) | >90% | >85% | - |

| Final Purity (after RP-HPLC) | - | >95% | >95% |

IV. Characterization Data

While specific spectra are proprietary to manufacturers, the following are the expected characterization data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the lipoic acid moiety (dithiolane ring and alkyl chain), the PEG linker (repeating ethylene (B1197577) oxide units), and the maleimide group (vinylic protons). |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound (C₂₅H₄₁N₃O₇S₂), which is approximately 559.74 g/mol . |

V. Visualizing the Process

To aid in the understanding of the synthesis and its application, the following diagrams illustrate the key pathways and workflows.

Caption: Synthetic pathway for this compound.

Caption: Purification workflow for this compound.

Caption: Application in bioconjugation.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and application requirements.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Maleimide-Thiol Reaction

For Researchers, Scientists, and Drug Development Professionals

The precise and stable covalent modification of biomolecules is a fundamental requirement in a vast array of life science research and therapeutic development, from fluorescently labeling proteins for imaging to constructing targeted antibody-drug conjugates (ADCs). Among the arsenal (B13267) of bioconjugation chemistries, the reaction between a maleimide (B117702) and a thiol stands out for its high specificity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive exploration of the core principles of the maleimide-thiol reaction, offering a detailed examination of its mechanism, kinetics, and practical application in experimental settings.

The Core Principle: Michael Addition Chemistry

The maleimide-thiol reaction is a classic example of a Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[1] In this specific case, the thiol group (-SH) of a cysteine residue or a thiol-modified biomolecule acts as the nucleophile. The electron-withdrawing nature of the two carbonyl groups in the maleimide ring renders the carbon-carbon double bond electron-deficient and thus highly susceptible to nucleophilic attack.[]

The reaction proceeds via the attack of the thiolate anion (R-S⁻) on one of the vinyl carbons of the maleimide ring. This leads to the formation of a stable, covalent thioether bond, specifically a succinimidyl thioether linkage.[1] This high degree of selectivity for thiols, particularly within a specific pH range, is a key advantage of this conjugation strategy.[3]

Key Reaction Parameters and Quantitative Data

The success and efficiency of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate and minimize side reactions.

pH

The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating a rapid reaction with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Potential Side Reactions |

| < 6.5 | Slow | High | Minimal |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Reaction with primary amines (e.g., lysine), Hydrolysis of the maleimide ring |

Stoichiometry

The molar ratio of maleimide to thiol significantly influences the conjugation efficiency. An excess of the maleimide-containing reagent is generally used to drive the reaction to completion. However, the optimal ratio can vary depending on the specific biomolecules being conjugated. For labeling proteins with fluorescent dyes, a 10- to 20-fold molar excess of the maleimide dye is a common starting point. For nanoparticle conjugations, steric hindrance can be a factor, and the optimal ratio may need to be determined empirically. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.

| Application | Biomolecule | Optimal Maleimide:Thiol Molar Ratio | Conjugation Efficiency | Reference |

| Nanoparticle Functionalization | cRGDfK (peptide) | 2:1 | 84 ± 4% | |

| Nanoparticle Functionalization | 11A4 (nanobody) | 5:1 | 58 ± 12% | |

| Protein Labeling | General Proteins | 10:1 - 20:1 | Varies |

Reaction Kinetics and Adduct Stability

The maleimide-thiol reaction is known for its rapid kinetics, often reaching completion within minutes to a few hours at room temperature. However, the stability of the resulting thioether bond can be a concern, particularly in the in vivo environment where high concentrations of thiols like glutathione (B108866) can lead to a retro-Michael reaction and subsequent thiol exchange. The stability of the adduct is influenced by the substituents on the maleimide nitrogen. N-aryl maleimides, for example, form more stable adducts due to accelerated hydrolysis of the thiosuccinimide ring, which "locks" the conjugate and prevents the reverse reaction.

| Maleimide Adduct Type | Half-life in the presence of Glutathione | Notes | Reference |

| N-Alkyl Maleimide Adduct | 20 - 80 hours | Prone to retro-Michael reaction and thiol exchange. | |

| N-Aryl Maleimide Adduct | Significantly more stable | The aryl group promotes ring hydrolysis, stabilizing the conjugate. | |

| Ring-Opened Adduct | > 2 years | Hydrolysis of the succinimide (B58015) ring prevents the retro-Michael reaction. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving maleimide-thiol conjugation.

General Protocol for Protein Labeling

This protocol describes a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule, such as a fluorescent dye.

Materials:

-

Protein of interest containing at least one free cysteine residue.

-

Maleimide-functionalized reagent (e.g., fluorescent dye).

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5).

-

Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional).

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the maleimide reagent.

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 50- to 100-fold molar excess of TCEP to the protein solution.

-

Incubate for 20-60 minutes at room temperature. TCEP is a non-thiol reducing agent and does not need to be removed before the conjugation step.

-

-

Maleimide Reagent Preparation:

-

Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and mix thoroughly.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.

-

-

Purification:

-

Purify the resulting conjugate using a size-exclusion chromatography column to remove excess, unreacted maleimide reagent and reducing agent.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and the appropriate wavelength for the conjugated molecule.

-

Protocol for Peptide Labeling

This protocol outlines the steps for labeling a cysteine-containing peptide with a fluorescent maleimide derivative, followed by purification using HPLC.

Materials:

-

Cysteine-containing peptide.

-

Fluorescent maleimide derivative.

-

Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

-

Anhydrous DMSO or DMF.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Peptide and Reagent Preparation:

-

Dissolve the peptide in the degassed conjugation buffer to a concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of the fluorescent maleimide in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the maleimide stock solution to the peptide solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

-

Purification by RP-HPLC:

-

Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).

-

Inject the mixture onto the C18 column.

-

Elute the labeled peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution at the absorbance maximum of the peptide (typically 220 or 280 nm) and the fluorophore.

-

Collect the fractions corresponding to the labeled peptide.

-

-

Characterization:

-

Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.

-

Lyophilize the purified product for storage.

-

Protocol for Oligonucleotide Conjugation

This protocol details the conjugation of a thiol-modified oligonucleotide to a maleimide-activated molecule.

Materials:

-

5'- or 3'-thiol-modified oligonucleotide.

-

Maleimide-activated molecule.

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

Degassed conjugation buffer (e.g., 100 mM TEAA buffer, pH 7.0).

-

Purification system (e.g., HPLC or gel electrophoresis).

Procedure:

-

Oligonucleotide Reduction:

-

Dissolve the lyophilized thiol-modified oligonucleotide in the degassed conjugation buffer.

-

Add a 20- to 50-fold molar excess of TCEP to reduce any disulfide bonds.

-

Incubate for 30-60 minutes at room temperature.

-

-

Purification of Reduced Oligonucleotide (Optional but Recommended):

-

Purify the reduced oligonucleotide from excess TCEP using a desalting column or ethanol (B145695) precipitation to prevent TCEP from reacting with the maleimide.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO).

-

Add the maleimide solution to the reduced oligonucleotide solution (typically a 2- to 10-fold molar excess of the maleimide).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification of the Conjugate:

-

Purify the oligonucleotide conjugate from unreacted starting materials using an appropriate method such as RP-HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

-

Application in Drug Development: A Signaling Pathway Perspective

The maleimide-thiol reaction is a cornerstone in the development of sophisticated biotherapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs). ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen.

The Keap1-Nrf2 signaling pathway provides a compelling example of how cysteine modification, the very basis of the maleimide-thiol reaction, plays a critical role in cellular regulation. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein, and several of these cysteine residues act as sensors for oxidative and electrophilic stress. Electrophiles, including some cancer therapeutic agents, can react with these sensor cysteines in a manner analogous to the maleimide-thiol reaction. This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the bioconjugation toolbox. Its high selectivity for thiols, rapid reaction kinetics, and the stability of the resulting thioether bond under optimized conditions make it an indispensable method for the precise modification of proteins, peptides, and oligonucleotides. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is paramount for its successful implementation. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the power of maleimide-thiol chemistry to advance their scientific and therapeutic goals.

References

The Pivotal Role of the PEG3 Spacer in Lipoamide-PEG Crosslinkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide-PEG crosslinkers are integral components in modern bioconjugation and drug delivery systems. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically the three-unit PEG3 spacer, imparts crucial physicochemical properties that significantly enhance the performance of the resulting conjugates. This technical guide provides a comprehensive overview of the role of the PEG3 spacer, detailing its impact on solubility, stability, pharmacokinetics, and target binding. This document synthesizes quantitative data from various studies, outlines key experimental protocols, and presents visual diagrams to elucidate the underlying principles and workflows.

Introduction to Lipoamide-PEG Crosslinkers

Lipoamide-PEG crosslinkers are heterobifunctional reagents that enable the covalent linkage of molecules, such as proteins, peptides, or small molecule drugs, to other entities, including nanoparticles, surfaces, or other biomolecules. The lipoamide (B1675559) group provides a stable anchor, often utilized for its strong affinity to gold surfaces or its ability to form disulfide bonds. The other end of the crosslinker typically contains a reactive group (e.g., NHS ester, maleimide) for conjugation to a target molecule. The PEG3 spacer is the bridge between these two functional ends.

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the properties of biopharmaceuticals.[1][2] Short PEG spacers, like PEG3, offer a precise and controlled way to introduce the benefits of PEGylation without the complexities associated with polydisperse, long-chain PEGs.[3]

Core Functions of the PEG3 Spacer

The discrete length and hydrophilic nature of the PEG3 spacer contribute to several advantageous properties of the final bioconjugate.

Enhanced Solubility and Stability

A primary challenge in bioconjugation is the poor aqueous solubility of many small molecule drugs and linkers, which can lead to aggregation and rapid clearance.[4] The ethylene (B1197577) glycol units of the PEG3 spacer are hydrophilic, which increases the overall water solubility of the conjugate, thereby preventing aggregation and improving its formulation and handling.[4][5] This enhanced solubility is critical for maintaining the biological activity and stability of the conjugated molecules.[1][6] Furthermore, the PEG spacer can create a protective hydration shell around the bioconjugate, shielding it from enzymatic degradation and enhancing its stability in biological fluids.[4][5]

Improved Pharmacokinetics and Reduced Immunogenicity

The PEG3 spacer significantly influences the pharmacokinetic profile of a bioconjugate. By increasing hydrophilicity and stability, the PEG spacer contributes to a longer circulation half-life and altered biodistribution.[4] This can lead to improved drug exposure at the target site and a better therapeutic index.[4] The "stealth" effect of the PEG chain can also mask immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an immune response against the conjugate.[4][7]

Optimal Spacing and Minimized Steric Hindrance

The defined length of the PEG3 spacer provides critical spatial separation between the conjugated molecules.[4] This separation is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[4] This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.[4]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer can have a measurable impact on the biological performance of a bioconjugate. While data directly comparing a PEG3 spacer across all platforms is not always consolidated, studies on peptide and antibody-drug conjugates provide valuable insights.

Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)

| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM)[8] |

| n=2 | PEG2 | 3.1 ± 0.2 |

| n=3 | PEG3 | 3.9 ± 0.3 |

| n=4 | PEG4 | 5.4 ± 0.4 |

| n=6 | PEG6 | 5.8 ± 0.3 |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[9] |

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | ~7.0 | 0.82 |

| PEG4 | ~5.5 | 0.65 |

| PEG6 | ~4.0 | 0.47 |

| PEG8 | ~2.5 | 0.29 |

| PEG12 | ~2.5 | 0.29 |

| PEG24 | ~2.5 | 0.29 |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Lipoamide-PEG3 crosslinkers.

General Protocol for Antibody Conjugation using a Maleimide-PEG3-Lipoamide Linker

This protocol outlines the steps for conjugating a thiol-reactive linker to a reduced antibody.

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

-

Add a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a 10-50 fold molar excess to the antibody.

-

Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column or spin filtration.

-

-

Conjugation:

-

Quenching (Optional):

-

To quench any unreacted maleimide (B117702) groups, a molar excess of a thiol-containing molecule (e.g., N-acetyl cysteine) can be added.[9]

-

-

Purification:

-

Purify the resulting Lipoamide-PEG3-conjugated antibody from the unreacted linker and other small molecules using size-exclusion chromatography (SEC).[9]

-

Competitive Binding Assay to Determine Receptor Affinity

This assay is used to determine the IC50 value of a PEGylated ligand.

-

Cell Preparation:

-

Plate cells expressing the target receptor at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

-

Assay:

-

Prepare a series of dilutions of the unlabeled Lipoamide-PEG3-ligand.

-

Add a constant concentration of a radiolabeled or fluorescently labeled ligand (known to bind to the receptor) to each well.

-

Add the different concentrations of the unlabeled PEGylated ligand to the wells.

-

Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to allow binding to reach equilibrium.[9]

-

-

Analysis:

-

Wash the cells to remove unbound ligands.

-

Lyse the cells and measure the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

-

Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand.[9]

-

Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key concepts and processes.

Conclusion

The PEG3 spacer, though a small component of a Lipoamide-PEG crosslinker, plays a critical role in the overall success of the resulting bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics.[4] The careful selection of the PEG spacer length is a crucial parameter in the design of novel bioconjugates, with the PEG3 spacer offering a favorable balance of properties for a wide range of applications. The experimental protocols and data presented in this guide provide a framework for the rational design and application of Lipoamide-PEG3 crosslinkers in research and therapeutic development.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. purepeg.com [purepeg.com]

- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. labinsights.nl [labinsights.nl]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Lipoamide-PEG3-Maleimide in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Multifunctional Linker

In the landscape of targeted therapeutics and advanced drug delivery, precision and stability are paramount. The ability to selectively deliver a potent payload to a target tissue while minimizing off-target effects is the cornerstone of modern nanomedicine. This requires a molecular toolkit of versatile and reliable components. The heterobifunctional linker, Lipoamide-PEG3-Maleimide (Mal-PEG3-LPA), has emerged as a critical tool for covalently conjugating biomolecules to metallic nanoparticle surfaces, thereby creating sophisticated drug delivery vehicles.

This technical guide provides an in-depth overview of the core chemistry, applications, and experimental considerations for using Lipoamide-PEG3-Mal in drug delivery systems.

The Anatomy of Lipoamide-PEG3-Maleimide:

This linker is composed of three distinct functional moieties, each serving a specific purpose:

-

Lipoamide (B1675559) Group: Derived from lipoic acid, this group features a strained five-membered ring with a disulfide bond. This structure has a high affinity for metal surfaces, acting as a robust anchor for attaching the linker to nanoparticles, most notably those made of gold.[1][2]

-

PEG3 (Triethylene Glycol) Spacer: This short, hydrophilic polyethylene (B3416737) glycol chain serves as a flexible spacer. It increases the overall water solubility of the molecule and the resulting conjugate, which is crucial for biological applications, and provides spatial separation between the nanoparticle surface and the conjugated biomolecule.[2]

-

Maleimide (B117702) Group: This highly reactive functional group is the key to bioconjugation. It selectively and efficiently reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable covalent thioether bond.[2][3]

Core Chemistry: The Thiol-Maleimide Reaction

The utility of this compound is fundamentally based on the thiol-maleimide reaction, a type of Michael addition.[4][5] This reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, and ability to proceed under mild, physiological conditions.[6]

The thiol group (R-SH) acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thiosuccinimidyl thioether linkage.[4][6] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[4][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing unwanted side reactions with other amino acid residues like lysine.[4][7]

Several factors must be carefully controlled to ensure the success of the conjugation. These parameters are summarized in the table below.

| Parameter | Optimal Condition/Consideration | Rationale |

| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines.[5] |

| Buffer | Non-thiol buffers (e.g., PBS, HEPES, Tris) | Thiol-containing buffers (e.g., DTT) will compete with the target biomolecule.[8] |

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Disulfide bonds within proteins must be reduced to free thiols.[9] TCEP is effective and does not need to be removed prior to conjugation. |

| Temperature | 4°C to Room Temperature (25°C) | The reaction proceeds efficiently at these mild temperatures, which helps maintain the stability of most biomolecules.[9] |

| Oxygen | Degassed buffers / Inert gas atmosphere | Oxygen can promote the re-oxidation of thiols into disulfide bonds, rendering them unreactive with maleimide.[9] |

Applications in Drug Delivery Vehicle Construction

The primary application of this compound is the surface functionalization of nanoparticles to create targeted drug delivery systems.

Surface Functionalization of Gold Nanoparticles (AuNPs)

Gold nanoparticles are widely explored in nanomedicine due to their biocompatibility and unique optical properties.[1] The lipoamide moiety of the linker serves as an ideal anchor to the gold surface through dative bonds between its sulfur atoms and the gold. This process creates a nanoparticle scaffold with outward-facing, reactive maleimide groups ready for conjugation.

This functionalization is a critical step in transforming a bare nanoparticle into a sophisticated therapeutic or diagnostic agent. The general workflow is depicted below.

Case Study: Targeted Delivery to αvβ3-Integrin

A practical example of this linker's application is in the development of nanovectors for targeting αvβ3 integrin, a protein often overexpressed in tumor blood vessels.[1] In a study by Curnis et al., a cyclic peptide containing the isoDGR motif (a ligand for αvβ3) was conjugated to Lipoamide-PEG-Mal linkers.[1] The resulting conjugate was then used to functionalize gold nanoparticles. This strategy allows for the creation of a well-defined, homogeneous nanodrug, overcoming issues of heterogeneity seen with other conjugation methods.[1]

The resulting nanoparticles demonstrated robust stability and could be further loaded with therapeutic agents like Tumor Necrosis Factor (TNF) for targeted delivery to tumors.[1]

| Parameter | Value / Observation | Source |

| Nanoparticle Type | Gold Nanoparticles (AuNPs) | [1] |

| Targeting Ligand | cyclo-CGisoDGRG peptide | [1] |

| Linker | MAL-PEG3-Lipoamide | [1] |

| Storage Stability | Stable for at least 27 days at 4°C. Stable for >1 year at –80°C. | [1] |

Experimental Protocols

Protocol: Conjugation of a Thiol-Containing Peptide to this compound

This protocol is adapted from the methodology used for conjugating the isoDGR peptide to a Mal-PEG-LPA linker.[1]

-

Reagent Preparation:

-

Dissolve the thiol-containing peptide (e.g., iso1) in a degassed buffer such as 0.4 M sodium phosphate, pH 7.8.

-

Dissolve the this compound in a suitable organic co-solvent like acetonitrile (B52724) (ACN) or dimethylformamide (DMF).

-

-

Conjugation Reaction:

-

Mix the peptide solution with a portion of the organic co-solvent to ensure miscibility. A final pH of ~7.0 is ideal.

-

Chill the peptide solution on ice.

-

Add the this compound solution to the peptide solution. A slight molar excess of the linker (e.g., 1.2:1 linker:peptide) can be used to drive the reaction to completion.

-

Allow the reaction to proceed at room temperature with gentle shaking.

-

-

Monitoring and Purification:

-

Monitor the progress of the reaction by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) until the starting materials are consumed.

-

Once the reaction is complete, purify the final Ligand-Linker conjugate using preparative RP-HPLC.

-

Confirm the identity of the product by mass spectrometry.

-

Protocol: General Procedure for Protein Labeling

This is a general protocol for labeling a protein with available cysteine residues.

-

Protein Preparation:

-

Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, non-thiol buffer (e.g., PBS, pH 7.2).[9]

-

If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-100x molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[8] If using a reducing agent like DTT, it must be removed by buffer exchange or a desalting column before adding the maleimide linker.

-

-

Conjugation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF.[8]

-

Add the maleimide linker solution to the protein solution. A 10-20x molar excess of the linker over the protein is a good starting point, but this should be optimized for each specific protein.[8]

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate with gentle mixing. Reaction can be performed for 2 hours at room temperature or overnight at 4°C.[8]

-

-

Purification:

Bioactivity of the Lipoamide Moiety

Beyond its role as a surface anchor, the lipoamide component itself possesses inherent biological activity. Studies have shown that lipoamide can act as a potent stimulator of mitochondrial biogenesis in adipocytes.[10] This effect is mediated through the eNOS-cGMP-PKG signaling pathway.

Lipoamide treatment has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which converts GTP to cyclic GMP (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn promotes the expression of key transcription factors involved in the creation of new mitochondria.[10] This independent bioactivity could be a consideration in the design of drug delivery systems, potentially offering synergistic therapeutic effects in metabolic diseases.

Conclusion and Future Perspectives

Lipoamide-PEG3-Maleimide is a powerful and versatile heterobifunctional linker that enables the robust and specific construction of advanced drug delivery systems. Its distinct molecular architecture provides a stable anchor for metallic nanoparticles, a biocompatible spacer for improved solubility, and a highly selective reactive group for the covalent attachment of targeting biomolecules. The well-understood and highly efficient thiol-maleimide chemistry at its core allows for the creation of well-defined and homogeneous nanotherapeutics.

Future applications could expand beyond gold nanoparticles to other metallic or metal-oxide nanomaterials. The modularity of the system allows for the conjugation of a vast array of targeting ligands—from peptides and antibodies to aptamers—enabling the development of delivery systems for a wide range of diseases. Furthermore, the inherent bioactivity of the lipoamide moiety opens intriguing possibilities for creating delivery systems with synergistic therapeutic effects, particularly in the context of metabolic disorders. As the demand for precision medicine grows, tools like this compound will remain indispensable for the rational design of the next generation of targeted therapies.

References

- 1. Nanogold Functionalized With Lipoamide-isoDGR: A Simple, Robust and Versatile Nanosystem for αvβ3-Integrin Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 1314378-19-2 | BroadPharm [broadpharm.com]

- 3. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Lipoamide or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipoamide Anchor for Surface Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipoamide (B1675559) anchor and its reduced form, dihydrolipoic acid (DHLA), for the functionalization of surfaces, particularly gold. This powerful anchoring mechanism is pivotal in the development of advanced biosensors, targeted drug delivery systems, and other nanotechnological applications. This document details the binding mechanism, presents quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.

Core Concepts of the Lipoamide Anchor

Lipoic acid (LA) is a naturally occurring disulfide compound that can be readily reduced to dihydrolipoic acid (DHLA), which features two thiol (-SH) groups. These thiol groups have a strong affinity for noble metal surfaces, most notably gold. This affinity drives the self-assembly of LA and DHLA molecules onto gold substrates, forming a stable and organized monolayer known as a self-assembled monolayer (SAM).

The key features of the lipoamide/DHLA anchor include:

-

Strong Bidentate Binding: DHLA's two thiol groups can bind simultaneously to the gold surface, creating a stable bidentate anchor that is more robust against displacement than single-thiol anchors.[1]

-

Carboxylic Acid Functionality: The carboxylic acid group at the end of the lipoamide molecule provides a versatile handle for further functionalization. This group can be readily coupled to other molecules, such as proteins, peptides, nucleic acids, and drug molecules, using standard bioconjugation chemistries.[2][3]

-

Self-Assembly: The spontaneous formation of SAMs allows for the creation of well-defined and densely packed molecular layers on surfaces, providing control over the surface chemistry and properties.

Quantitative Data on Lipoamide and Thiol-Based SAMs

Precise quantitative data for the binding of lipoamide and other thiol-based anchors to gold surfaces is crucial for designing and optimizing applications. The following tables summarize key parameters found in the literature.

Table 1: Thermodynamic Parameters for Thiol Adsorption on Gold

| Parameter | Value | Conditions | Reference |

| Gibbs Free Energy (ΔG°) | |||

| Thio compounds | -36.43 kJ/mol | Electrochemical and QCM studies | This finding suggests a spontaneous and favorable adsorption process. |

| Enthalpy (ΔH°) | |||

| DPD on mild steel | -31.227 kJ/mol | In 0.5 M HCl | The negative enthalpy value indicates that the adsorption process is exothermic. |

| Entropy (ΔS°) | |||

| DPD on mild steel | +0.017 kJ/mol·K | In 0.5 M HCl | The positive entropy change suggests an increase in randomness at the solid-liquid interface during adsorption. |

Table 2: Surface Coverage Density of Thiol-Based SAMs on Gold Nanoparticles

| Ligand | Surface Coverage (molecules/nm²) | Method | Reference |

| Thioglycolic acid | ~3.9 x 10¹⁰ molecules/cm² | UV-Vis absorption spectroscopy | This quantitative analysis of carboxyl molecules on the SAM provides insight into the packing density.[4] |

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible functionalization of surfaces with a lipoamide anchor.

Lipoic acid is reduced to DHLA to expose the two thiol groups for binding to gold.

-

Materials:

-

α-Lipoic acid (LA)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

-

Procedure:

-

Dissolve α-Lipoic acid in ethanol.

-

Under an inert atmosphere (e.g., nitrogen or argon), slowly add an aqueous solution of sodium borohydride to the lipoic acid solution while stirring.

-

Continue stirring for a few hours at room temperature.

-

The completion of the reaction can be monitored by the disappearance of the characteristic disulfide UV absorbance of lipoic acid.

-

The resulting DHLA solution can be used directly for the functionalization of gold surfaces.

-

This protocol describes the formation of a DHLA SAM on a planar gold substrate, such as a biosensor chip.

-

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

DHLA solution in ethanol (prepared as in 3.1)

-

Ethanol (200 proof)

-

Deionized water

-

Nitrogen gas

-

-

Procedure:

-

Gold Substrate Cleaning:

-

Thoroughly clean the gold substrate by sonicating in ethanol and then deionized water for 15 minutes each.

-

Dry the substrate under a stream of nitrogen gas.

-

For a more rigorous cleaning, plasma cleaning or treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution) can be employed.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrate into a dilute solution (typically 1-10 mM) of DHLA in ethanol.[5]

-

Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal results, the container can be purged with nitrogen gas to minimize oxidation of the thiol groups.

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the DHLA solution.

-

Rinse the surface thoroughly with ethanol to remove any non-chemisorbed molecules.

-

Dry the functionalized substrate under a gentle stream of nitrogen gas.

-

-

This protocol details the ligand exchange method to functionalize pre-synthesized AuNPs with lipoamide.

-

Materials:

-

Citrate-capped gold nanoparticle solution

-

Lipoic acid solution

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

-

Procedure:

-

Synthesis of Lipoic Acid Coated AuNPs:

-

Dissolve hydrogen tetrachloroaurate (B171879) in methanol.

-

Add a methanolic solution of lipoic acid while stirring.

-

After approximately 10 minutes, add an aqueous solution of sodium borohydride to the mixture. The color of the solution will change, indicating the formation of AuNPs.

-

Allow the reaction to proceed for about an hour.

-

Separate the precipitated lipoic acid-coated AuNPs by decantation and wash them multiple times with methanol.

-

-

Ligand Exchange (alternative to direct synthesis):

-

To a solution of citrate-capped AuNPs, add an excess of lipoic acid solution. The amount of lipoic acid should be sufficient to ensure complete surface coverage.

-

Allow the mixture to react for several hours with gentle stirring to facilitate the exchange of citrate (B86180) ligands with lipoic acid.

-

-

This protocol describes the covalent attachment of amine-containing biomolecules to the carboxylic acid groups of the lipoamide anchor.

-

Materials:

-

Lipoamide-functionalized substrate (from 3.2 or 3.3)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-5)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Biomolecule solution (e.g., protein, peptide)

-

Quenching solution (e.g., hydroxylamine (B1172632) or ethanolamine)

-

-

Procedure:

-

Activation of Carboxyl Groups:

-

Immerse the lipoamide-functionalized substrate in an activation buffer containing EDC and NHS (or sulfo-NHS). Typical concentrations are in the millimolar range.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a reactive NHS ester.

-

-

Rinsing:

-

Briefly rinse the substrate with the coupling buffer to remove excess EDC and NHS.

-

-

Coupling of Biomolecule:

-

Immediately immerse the activated substrate in the biomolecule solution prepared in the coupling buffer.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Washing:

-

Transfer the substrate to a quenching solution for 10-15 minutes to deactivate any remaining NHS esters.

-

Wash the substrate thoroughly with the coupling buffer to remove non-covalently bound biomolecules.

-

-

Mandatory Visualizations

Lipoamide has been shown to stimulate mitochondrial biogenesis in adipocytes through the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.

Caption: Lipoamide signaling pathway leading to mitochondrial biogenesis.

This diagram illustrates the general workflow for modifying a gold surface with a lipoamide anchor and subsequently coupling a biomolecule.

Caption: Workflow for lipoamide-based surface functionalization.

This diagram shows the relationship between lipoic acid, its reduced form, and its function as a surface anchor for further derivatization.

Caption: Logical flow of lipoamide anchor utilization.

References

- 1. Synthesis, characterization of dihydrolipoic acid capped gold nanoparticles, and functionalization by the electroluminescent luminol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. zimmerpeacocktech.com [zimmerpeacocktech.com]

Methodological & Application

Lipoamide-PEG3-Maleimide Bioconjugation: A Detailed Protocol for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Application Note

The targeted modification of proteins is a cornerstone of modern drug development and proteomics research. Lipoamide-PEG3-Maleimide (Lipo-PEG3-Mal) is a heterobifunctional crosslinker that offers a versatile platform for conjugating proteins to various molecules of interest, including small molecule drugs, imaging agents, and other biomolecules. This linker combines the specific thiol-reactivity of a maleimide (B117702) group with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a lipoamide (B1675559) moiety.

The maleimide group allows for the covalent attachment of the linker to cysteine residues on a protein surface through a stable thioether bond. This reaction is highly selective for thiols under mild pH conditions (6.5-7.5), minimizing off-target modifications.[1][2] The PEG3 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, contributing to improved pharmacokinetics.[3][4][5]

The terminal lipoamide group, the amide form of lipoic acid, provides a unique functional handle. Lipoic acid is a naturally occurring antioxidant and a cofactor for several mitochondrial enzyme complexes. Its presence in the bioconjugate can be leveraged for various applications. For instance, lipoic acid is known to interact with and modulate key cellular signaling pathways, including the insulin (B600854) signaling pathway, AMP-activated protein kinase (AMPK) pathway, and the Nrf2-mediated antioxidant response. This opens up possibilities for creating protein conjugates with dual functionalities, where the protein provides targeting and the lipoamide moiety elicits a specific cellular response.

This document provides a detailed protocol for the bioconjugation of Lipoamide-PEG3-Maleimide to proteins, along with data on expected reaction efficiencies and methods for characterization.

Quantitative Data Summary

The efficiency of the maleimide-thiol conjugation is influenced by several factors, including the pH of the reaction, the molar ratio of the reactants, and the accessibility of the thiol groups on the protein. The following tables provide a summary of expected conjugation efficiencies based on data from similar maleimide-based conjugation reactions.

Table 1: Influence of Reactant Molar Ratio on Conjugation Efficiency

| Molar Ratio (Maleimide:Thiol) | Typical Conjugation Efficiency (%) | Reaction Time | Reference |

| 2:1 | 84 ± 4 | 30 min | |

| 5:1 | 58 ± 12 | 2 hours | |

| 10:1 - 20:1 | >90 | 1-4 hours |

Table 2: Effect of pH on Maleimide-Thiol Reaction

| pH | Relative Reaction Rate | Specificity for Thiols | Notes | Reference |

| < 6.5 | Slower | High | Thiol is less in the reactive thiolate form. | |

| 6.5 - 7.5 | Optimal | Very High | Reaction with thiols is ~1000x faster than with amines. | |

| > 7.5 | Fast | Decreased | Increased reaction with primary amines and hydrolysis of the maleimide group. |

Experimental Protocols

Materials

-

Protein of interest with at least one accessible cysteine residue

-

Lipoamide-PEG3-Maleimide (Lipo-PEG3-Mal)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM Tris or HEPES buffer, pH 7.0-7.5.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)

Protocol 1: Preparation of Protein for Conjugation

-

Protein Solution Preparation: Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced.

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before the conjugation reaction.

-

Note: If using dithiothreitol (B142953) (DTT) as the reducing agent, it must be removed using a desalting column prior to adding the maleimide reagent.

-

Protocol 2: Lipoamide-PEG3-Maleimide Bioconjugation

-

Lipo-PEG3-Mal Stock Solution: Prepare a 10 mM stock solution of Lipo-PEG3-Mal in anhydrous DMF or DMSO immediately before use.

-

Conjugation Reaction:

-

Add the desired molar excess of the Lipo-PEG3-Mal stock solution to the prepared protein solution. A 10-20 fold molar excess is a common starting point.

-

Gently mix the reaction solution.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

-

Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.

Protocol 3: Purification and Characterization of the Conjugate

-

Purification: Remove excess, unreacted Lipo-PEG3-Mal and other small molecules from the protein conjugate using a desalting column (size exclusion chromatography). For higher purity, techniques like ion-exchange chromatography or hydrophobic interaction chromatography can be employed.

-

Characterization:

-

SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

-

Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the number of attached Lipo-PEG3-Mal molecules.

-

HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for Lipoamide-PEG3-Maleimide protein bioconjugation.

Signaling Pathways Modulated by Lipoic Acid

The lipoamide moiety of the conjugate can potentially influence cellular signaling. Lipoic acid has been shown to modulate several key pathways:

Caption: Key signaling pathways potentially modulated by the lipoamide moiety.

References

- 1. What is the mechanism of Lipoic acid? [synapse.patsnap.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoamide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Labeling Peptides with Lipoamide-PEG3-Mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of cysteine-containing peptides with Lipoamide-PEG3-Mal. This heterobifunctional reagent allows for the site-specific modification of peptides, enabling a broad range of applications in research and drug development. The lipoamide (B1675559) moiety facilitates interaction with and binding to metal surfaces, while the maleimide (B117702) group selectively reacts with free sulfhydryl groups on cysteine residues. The polyethylene (B3416737) glycol (PEG) linker enhances water solubility and provides a flexible spacer.[1][2][3]

The core of this labeling strategy is the thiol-maleimide reaction, a Michael addition reaction that forms a stable thioether bond between the maleimide group of the reagent and the thiol group of a cysteine residue.[4] This reaction is highly selective for thiols under physiological pH conditions (pH 6.5-7.5), making it a robust method for bioconjugation.[5][6]

Applications of Lipoamide-Labeled Peptides

Peptides labeled with this compound have diverse applications, including:

-

Immobilization on Metal Surfaces: The lipoamide group can be used to attach peptides to gold, silver, and other metal surfaces for applications in biosensors and diagnostics.[3]

-

Drug Delivery and Targeting: Lipoic acid and its derivatives have been shown to interact with various cellular targets and can influence signaling pathways.[7][8][9] For example, lipoic acid can modulate the insulin (B600854) signaling pathway by affecting the phosphorylation state of components like the insulin receptor and Akt.[9][10] This suggests that lipoamide-labeled peptides could be targeted to specific cell types or influence cellular processes.

-

Probing Protein-Protein Interactions: Labeled peptides can be used as baits to study interactions with other proteins.

-

Cellular Imaging: While not inherently fluorescent, the lipoamide-labeled peptide can be secondarily functionalized or used in conjunction with other imaging modalities.

Signaling Pathway: Lipoic Acid and Insulin Signaling